molecular formula C17H23ClN4O2 B2662171 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride CAS No. 1323490-64-7

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride

Cat. No. B2662171
M. Wt: 350.85
InChI Key: BFYSSWGOCRFDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on synthesizing new derivatives related to the chemical structure of interest and evaluating their antimicrobial properties. For instance, Patel et al. (2011) synthesized new pyridine derivatives, showcasing variable antimicrobial activity against bacteria and fungi. This study indicates the potential utility of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, Hu et al. (2008) optimized the synthesis of fused heterocyclic thiadiazole compounds, which showed enhanced antibacterial activity, suggesting the importance of polar group introduction in improving antimicrobial efficacy (Hu, Hou, Xie, Huang, & Zhang, 2008).

Potential Therapeutic Applications

Research into potential therapeutic applications includes the development of compounds for pain management and as cytotoxic agents against cancer. Díaz et al. (2020) reported the synthesis of a σ1 receptor antagonist, EST64454, showing promise for pain treatment due to its high solubility and antinociceptive properties in animal models (Díaz, García, Torrens, Caamaño, Enjo, Sicre, Lorente, Port, Montero, Yeste, Alvarez, Martin, Maldonado, de laPuente, Vidal-Torres, Cendán, Vela, & Almansa, 2020). Ghasemi et al. (2020) evaluated a series of piperazin-2-one derivatives for their cytotoxic activities on cancer and normal cell lines, suggesting the potential for these compounds in cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).

Corrosion Inhibition

Singaravelu et al. (2022) investigated the corrosion inhibition efficiency of newly synthesized compounds on mild steel in acidic medium, highlighting the potential of these compounds in corrosion protection applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Future Directions

Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-4-6-15(23-2)7-5-14;/h4-9H,3,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYSSWGOCRFDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.